![molecular formula C5HF7 B1596835 3,3,4,4,5,5,5-Heptafluoropent-1-yne CAS No. 80337-25-3](/img/structure/B1596835.png)
3,3,4,4,5,5,5-Heptafluoropent-1-yne
Overview
Description
3,3,4,4,5,5,5-Heptafluoropent-1-yne is a chemical compound with the molecular formula C5HF7 . It is also known by other names such as 3,3,4,4,5,5,5-Heptafluoropentyne and 1-Pentyne,3,3,4,4,5,5,5-heptafluoro- .
Molecular Structure Analysis
The molecular structure of 3,3,4,4,5,5,5-Heptafluoropent-1-yne consists of five carbon atoms and seven fluorine atoms . The InChI string representation of its structure isInChI=1S/C5HF7/c1-2-3 (6,7)4 (8,9)5 (10,11)12/h1H
. Physical And Chemical Properties Analysis
The molecular weight of 3,3,4,4,5,5,5-Heptafluoropent-1-yne is 194.05 g/mol . It has a computed XLogP3-AA value of 2.8 , indicating its relative lipophilicity. The compound has a total of seven hydrogen bond acceptors and one rotatable bond . Its exact mass and monoisotopic mass are both 193.99664717 g/mol .Scientific Research Applications
Food Contact Materials
3,3,4,4,5,5,5-Heptafluoropent-1-yne: is evaluated for its safety as a comonomer in the manufacture of fluoropolymers, which are used as polymeric processing agents in a wide range of plastics . These plastics are intended for contact with all kinds of foodstuffs, functioning at room temperature or below indefinitely, or at high temperatures. The substance’s migration potential from plastics into food is a critical factor assessed to ensure safety .
Material Science
Due to its unique chemical structure, this compound is utilized in material science research. It contributes to the development of advanced materials with specific properties, such as enhanced durability, chemical resistance, and thermal stability. These materials have potential applications in various industries, including aerospace, automotive, and electronics.
Organic Synthesis
In organic chemistry, 3,3,4,4,5,5,5-Heptafluoropent-1-yne serves as a building block for synthesizing complex molecules. Its highly fluorinated nature makes it a valuable reagent for introducing fluorine atoms into organic compounds, which can significantly alter their chemical and physical properties.
Pharmaceutical Research
The compound’s unique properties make it ideal for pharmaceutical research, where it’s used in the synthesis of new medicinal compounds. Fluorinated compounds often exhibit increased bioavailability and metabolic stability, making them attractive candidates for drug development.
Medical Imaging
Although not directly related to 3,3,4,4,5,5,5-Heptafluoropent-1-yne , its structural analog, 3,3,4,4,5,5-Hexafluorocyclopentene , is used in the production of contrast agents for medical imaging. This suggests potential applications of 3,3,4,4,5,5,5-Heptafluoropent-1-yne in enhancing MRI and CT scan imaging techniques by improving the visibility of internal organs and tissues .
Nanotechnology
The compound’s ability to influence the synthesis of nanomaterials is noteworthy. It could be used as a precursor or a structural component in the creation of nanocrystals, which have applications ranging from electronics to drug delivery systems .
properties
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropent-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c1-2-3(6,7)4(8,9)5(10,11)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXURUTWTUSYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382049 | |
Record name | 3,3,4,4,5,5,5-heptafluoropent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,5-Heptafluoropent-1-yne | |
CAS RN |
80337-25-3 | |
Record name | 3,3,4,4,5,5,5-heptafluoropent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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